In-Depth Technical Guide: Chemical Properties of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
In-Depth Technical Guide: Chemical Properties of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Introduction
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous antifungal agents, antiviral drugs, and herbicides.[1][2] This guide provides an in-depth technical analysis of a key derivative, 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid . As a bifunctional molecule, it possesses the aromatic stability and coordinating ability of the N-methylated triazole ring, combined with the versatile reactivity of a carboxylic acid. This unique combination makes it a highly valuable building block for the synthesis of complex molecular architectures, particularly as a precursor to antiviral compounds like Ribavirin.[3][4]
This document, intended for researchers, chemists, and drug development professionals, will elucidate the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. We will explore the causality behind synthetic strategies and provide field-proven insights into its handling and application.
Synthesis and Purification
The regioselective synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid presents a significant chemical challenge. Direct methylation of 1H-1,2,4-triazole-3-carboxylic acid often yields a mixture of N1, N2, and N4 isomers, necessitating complex purification.[5][6] Therefore, more controlled, multi-step synthetic routes are preferred to ensure the exclusive formation of the desired N1-methyl isomer.
A robust and regioselective method begins with the parent 1,2,4-triazole, proceeding through a carefully orchestrated sequence of methylation, protection, carboxylation, and deprotection.[7] This approach strategically blocks other reactive sites, directing the carboxylation to the C3 position after the critical N1-methylation has been achieved.
Representative Synthetic Workflow
The following diagram outlines a validated pathway for preparing the methyl ester of the title compound, which can then be hydrolyzed to the final carboxylic acid. The key to this process is the initial regioselective N-methylation, followed by a directed lithiation/carboxylation at the C3 position, which is made possible by a temporary protecting group at C5.
Caption: Regioselective synthesis of the target acid.
Experimental Protocol (Adapted from CN113651762A)
This protocol describes the synthesis of the methyl ester, a direct precursor to the title acid.
Objective: To synthesize Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate with high regioselectivity.
Step 1: N-Methylation
-
To a solution of 1,2,4-triazole in a suitable solvent (e.g., DMF), add a strong base such as potassium hydroxide (KOH).
-
Cool the mixture and add chloromethane (or methyl iodide) dropwise, maintaining the temperature.
-
Allow the reaction to proceed until completion (monitor by TLC/GC-MS) to yield 1-methyl-1,2,4-triazole.
-
Purify by distillation or chromatography. Causality: The use of a strong base deprotonates the triazole, creating a nucleophilic anion that readily attacks the methylating agent. This step is crucial for subsequent reactions but can produce isomeric mixtures if not controlled.
Step 2: C5-Position Protection
-
Dissolve the 1-methyl-1,2,4-triazole in an anhydrous aprotic solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (N₂ or Ar).
-
Add a lithium reagent (e.g., n-BuLi) to selectively deprotonate the C5 position, followed by quenching with a protecting group precursor (e.g., TMSCl or bromine). Causality: The C5 proton is the most acidic after N-methylation, allowing for regioselective protection which prevents reaction at this site during the subsequent carboxylation step.
Step 3: C3-Carboxylation
-
In a separate flask, prepare a solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF at low temperature.
-
Add the 5-protected-1-methyl-1,2,4-triazole solution to the LDA, allowing for deprotonation at the C3 position.
-
Bubble dry carbon dioxide (CO₂) gas through the solution.
-
Quench the reaction with an aqueous acid workup to yield 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.[7] Causality: LDA is a strong kinetic base that rapidly and selectively removes the C3 proton, creating a carbanion that acts as a nucleophile, attacking the electrophilic carbon of CO₂.
Step 4 & 5: Esterification and Deprotection
-
Convert the carboxylic acid to its methyl ester using standard conditions, such as thionyl chloride and methanol.[7]
-
Remove the C5 protecting group. For a silyl group, a fluoride source like TBAF is effective.[7]
-
Purify the resulting Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate by column chromatography or recrystallization.
Step 6: Hydrolysis (to obtain the title compound)
-
Dissolve the purified methyl ester in a solvent mixture (e.g., THF/water).
-
Add an aqueous base like lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture with a dilute strong acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid.
Physicochemical and Spectroscopic Properties
Direct experimental data for 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is not widely published. The properties below are a combination of calculated values and predictions based on the known data of its close analogs, namely the unmethylated parent acid (1H-1,2,4-Triazole-3-carboxylic acid, CAS 4928-87-4) and the corresponding methyl ester (Methyl 1H-1,2,4-triazole-3-carboxylate, CAS 4928-88-5).[8][9]
Physicochemical Data Summary
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₄H₅N₃O₂ | Calculated |
| Molecular Weight | 127.10 g/mol | Calculated |
| CAS Number | 33235-91-3 | Vendor Information |
| Appearance | Expected to be a white to off-white crystalline solid. | Analogy to parent acid and ester.[10] |
| Melting Point | Not reported. Expected to be lower than the methyl ester (196-199 °C) but higher than the unmethylated acid (132-136 °C). | Comparison with analogs.[8] |
| pKa | Not experimentally determined. Expected to be in the range of 2.5-4.0 for the carboxylic acid proton. | Analogy to similar heterocyclic carboxylic acids. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base; sparingly soluble in water and nonpolar solvents. | Based on functional groups. |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification. The following data are predicted based on fundamental principles and spectral data from closely related structures.[1][6][11]
2.2.1. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
δ ~13.0-14.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH). This signal is typically broad and exchanges with D₂O.
-
δ ~8.8 ppm (s, 1H): Triazole ring proton at the C5 position (CH -N). Its downfield shift is due to the aromatic and electron-withdrawing nature of the ring.
-
δ ~3.9 ppm (s, 3H): N-Methyl group protons (-N-CH ₃). This singlet is characteristic of the N1-methyl isomer. The chemical shift is influenced by the attachment to the aromatic triazole ring.
2.2.2. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
-
δ ~160 ppm: Carboxylic acid carbonyl carbon (C =O).
-
δ ~158 ppm: Triazole ring carbon at the C3 position (C -COOH).
-
δ ~146 ppm: Triazole ring carbon at the C5 position (C -H).
-
δ ~35 ppm: N-Methyl carbon (-N-C H₃).
2.2.3. Infrared (IR) Spectroscopy (ATR)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
-
~3100 cm⁻¹ (weak): Aromatic C-H stretch of the triazole ring.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretch of the methyl group.
-
~1720-1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.
-
~1550-1450 cm⁻¹ (medium): C=N and N=N stretching vibrations within the triazole ring.
2.2.4. Mass Spectrometry (ESI+)
-
[M+H]⁺ = 128.04 m/z: The protonated molecular ion.
-
Key Fragments: Loss of H₂O (m/z 110), loss of CO₂ (m/z 84), and subsequent fragmentation of the triazole ring.
Chemical Reactivity and Applications
The reactivity of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is dominated by its two functional groups: the carboxylic acid and the N-methylated triazole ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for synthetic elaboration. It readily undergoes standard transformations to form a variety of important derivatives, making the parent acid a crucial intermediate.
-
Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding esters. The methyl ester is a particularly important intermediate for antiviral synthesis.[3][12]
-
Amidation: Activation with coupling agents (e.g., HBTU, EDC) followed by reaction with primary or secondary amines produces amides. This reaction is fundamental in drug discovery for creating diverse libraries of compounds for biological screening.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-methyl-1H-1,2,4-triazol-3-yl)methanol using strong reducing agents like LiAlH₄.
Caption: Primary reaction pathways for derivatization.
Reactivity of the Triazole Ring
The 1-methyl-1,2,4-triazole ring is an electron-deficient aromatic system.
-
Stability: The ring is generally stable to a wide range of reaction conditions, including moderately acidic, basic, and oxidative/reductive environments, making it a robust scaffold.[1]
-
Coordinating Properties: The "pyridine-like" nitrogen atoms (N2 and N4) possess lone pairs of electrons and can act as ligands to coordinate with metal ions, a property leveraged in materials science and catalysis.
-
Electrophilic Substitution: Further electrophilic substitution on the ring is difficult due to its electron-deficient nature. Reactions would require harsh conditions and would likely be directed by the existing substituents.
Applications in Research and Development
This molecule is primarily used as a synthetic intermediate. Its value lies in its ability to introduce the N-methylated triazole-3-carboxamide (or ester) pharmacophore into larger molecules.
-
Pharmaceuticals: It is a key building block for antiviral agents. The structure is closely related to intermediates used in the synthesis of Ribavirin and other nucleoside analogs.[4][8]
-
Agrochemicals: The 1,2,4-triazole core is present in many fungicides and herbicides. This acid provides a synthetically accessible route to novel agrochemical candidates.[10]
Conclusion
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. While its direct synthesis is challenging due to regioselectivity issues, controlled multi-step routes provide reliable access. Its chemical character is defined by the stable, electron-poor N-methylated triazole ring and a highly versatile carboxylic acid handle. This guide provides a comprehensive overview of its synthesis, predicted properties, and reactivity, offering a solid foundation for researchers aiming to leverage this valuable intermediate in the design and synthesis of novel, high-value molecules.
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